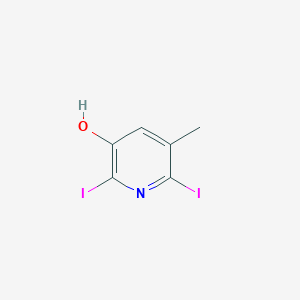

2,6-Diiodo-3-hydroxy-5-methylpyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a fundamental structural motif in a vast array of chemical compounds. mdma.ch Its importance is deeply rooted in its prevalence in both natural products and synthetic molecules with significant biological and industrial applications. In the field of medicinal chemistry, pyridine is considered a "privileged scaffold" due to its consistent presence in a diverse range of therapeutic agents approved by the FDA. nih.govrsc.org The pyridine framework is a key component in over 7,000 existing drug molecules of medicinal importance. nih.govrsc.org

The versatility of the pyridine scaffold stems from several key features. As a polar and ionizable aromatic molecule, it can be used to enhance the solubility and bioavailability of less soluble compounds. researchgate.net Its structure is found in essential natural products, including vitamins like niacin and pyridoxine (B80251) (a form of vitamin B6), coenzymes such as NAD and NADP, and numerous alkaloids. rsc.orgdovepress.com The ability to modify the pyridine ring at various positions allows for the fine-tuning of a molecule's pharmacological, physicochemical, and pharmacokinetic properties. dovepress.com This adaptability has led medicinal chemists to extensively incorporate pyridine and its derivatives into novel compounds targeting a wide spectrum of diseases. rsc.orgresearchgate.net Beyond pharmaceuticals, pyridine derivatives are also crucial intermediates and active ingredients in the agrochemical industry, serving as insecticides, fungicides, and herbicides. rsc.org

Overview of Halogenated and Hydroxylated Pyridine Derivatives

The functionalization of the pyridine ring with halogen and hydroxyl groups gives rise to two important classes of derivatives with distinct properties and applications. The subject compound, 2,6-Diiodo-3-hydroxy-5-methylpyridine, is a member of both these classes.

Halogenated Pyridines: The introduction of halogen atoms (F, Cl, Br, I) to the pyridine ring is a critical strategy in the development of pharmaceuticals and agrochemicals. acs.org Halogenation can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent molecule. For instance, 2,6-dichloro-3-methylpyridine (B1299082) is recognized as an important raw material and intermediate in the synthesis of organic compounds, pharmaceuticals, and agrochemicals. fishersci.ca The synthesis of halogenated pyridines can be challenging due to the electron-deficient nature of the pyridine ring, but various methods have been developed, including the halogenation of pyridine N-oxides, which enhances the electrophilicity of the ring. researchgate.net The structural characterization of compounds like 2,6-dibromo-3,5-dimethylpyridine (B170518) and 2,6-diiodo-3,5-dimethylpyridine (B13979889) reveals insights into their solid-state packing and intermolecular interactions, such as aromatic face-to-face π-stacking. nih.gov

Hydroxylated Pyridines: Hydroxypyridines, particularly those with a hydroxyl group at the C3 position, are of great interest to medicinal chemists due to their significant biological and pharmacological activities. acs.orgnih.gov A prime example is pyridoxal (B1214274) 5'-phosphate (PLP), a coenzyme where the C3-hydroxy group is essential for its biological function through hydrogen bonding. acs.org The direct C-H hydroxylation of the pyridine ring is a difficult transformation due to the inherent electronic properties of the heterocycle. nih.gov However, innovative methods, such as the photochemical valence isomerization of pyridine N-oxides, have been developed to achieve this selectively. acs.orgnih.gov Many hydroxylated pyridines, such as 2-hydroxy-5-methylpyridine, serve as useful building blocks in organic synthesis. chemicalbook.com

Below is a data table of selected halogenated and hydroxylated pyridine derivatives, illustrating their basic properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Hydroxy-5-methylpyridine | C₆H₇NO | 109.13 | 183-187 |

| 2,6-Dichloro-3-methylpyridine | C₆H₅Cl₂N | 162.01 | 38-42 |

| 2,4-Dichloro-5-methylpyridine | C₆H₅Cl₂N | 162.01 | N/A |

| 2,6-Dihydroxy-3,4-dimethylpyridine | C₇H₉NO₂ | 139.15 | N/A |

Note: Data sourced from various chemical suppliers and databases. fishersci.canih.govnih.govsigmaaldrich.com

Structural and Substituent Effects in Polysubstituted Pyridines

The introduction of further substituents modifies this electronic landscape. Electron-donating groups, such as hydroxyl or amino groups, can significantly impact the geometry, electronic structure, and electrostatic properties of the pyridine ring, especially when combined with electron-withdrawing halogens. rsc.org Conversely, electron-withdrawing groups can lead to repulsive cation–π interactions, whereas electron-donating groups foster strong attractive interactions. nih.gov This sensitivity to substituent effects is crucial in molecular recognition and biological activity. nih.gov

The combination of different substituents can also lead to synergistic effects. For example, research on certain polysubstituted pyridines found that a 5-methyl and a 6-methylamino substituent worked together to enhance the compound's potency as a 5-HT1A receptor agonist compared to its unsubstituted analog. acs.org The specific arrangement of iodo groups at the 2 and 6 positions, a hydroxyl group at the 3 position, and a methyl group at the 5 position in this compound creates a unique electronic and steric environment that dictates its reactivity, intermolecular interactions, and potential as a synthetic intermediate.

Structure

3D Structure

Properties

IUPAC Name |

2,6-diiodo-5-methylpyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5I2NO/c1-3-2-4(10)6(8)9-5(3)7/h2,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYVWEKCXZWOTKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1I)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5I2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603634 | |

| Record name | 2,6-Diiodo-5-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98139-03-8 | |

| Record name | 2,6-Diiodo-5-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 2,6 Diiodo 3 Hydroxy 5 Methylpyridine

Halogen Atom Reactivity: Nucleophilic Substitution Processes

The iodine atoms at the 2- and 6-positions of the pyridine (B92270) ring are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of these positions, facilitating attack by a wide range of nucleophiles.

Formation of Azido, Cyano, and Thiourea (B124793) Derivatives

Azido Derivatives: The displacement of iodo groups by the azide (B81097) anion (N₃⁻) is a well-established transformation for dihalopyridines. This reaction is typically carried out using sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). tutorchase.comresearchgate.netrsc.orglibretexts.org The resulting diazido-pyridine derivatives are versatile intermediates that can undergo further transformations, such as cycloaddition reactions or reduction to amines. While direct experimental data for 2,6-diiodo-3-hydroxy-5-methylpyridine is not prevalent, the synthesis of 2,6-diazido-4-methylnicotinonitrile from the corresponding dichloro derivative suggests a similar reaction pathway is feasible. researchgate.net

Cyano Derivatives: The introduction of cyano groups can be achieved through palladium-catalyzed cyanation reactions. nih.gov Reagents such as zinc cyanide or potassium ferrocyanide can be used in the presence of a palladium catalyst, like Pd(PPh₃)₄, to replace the iodo substituents. These reactions provide a route to dicyano-pyridine compounds, which are valuable precursors for the synthesis of carboxylic acids, amides, and various heterocyclic systems. researchgate.net

Thiourea Derivatives: The reaction of dihalopyridines with thiourea can lead to the formation of isothiouronium salts, which can then be hydrolyzed to the corresponding thiols or further reacted to form various sulfur-containing heterocycles. This nucleophilic substitution allows for the introduction of sulfur-based functionalities onto the pyridine ring.

Table 1: Examples of Nucleophilic Substitution Reactions on Dihalopyridine Scaffolds

| Starting Material (Analogue) | Reagent | Product Type | Reference |

| 2,6-Dichloropyridine | Sodium Azide | 2,6-Diazidopyridine | researchgate.net |

| Aryl Halide | K₄[Fe(CN)₆] / Pd Catalyst | Aryl Cyanide | nih.gov |

| 2,6-Dibromopyridine | Pyrrolidine | 2-Bromo-6-(pyrrolidin-1-yl)pyridine | chemicalforums.com |

Hydroxyl Group Transformations: Oxidation and Reduction Reactions

The hydroxyl group at the 3-position imparts phenolic character to the molecule, allowing for a range of transformations typical of this functional group, including oxidation and influencing the tautomeric equilibrium of the pyridine ring.

Conversion to Carbonyl Compounds and Pyridinone Tautomers

Oxidation to Carbonyl Compounds: The oxidation of 3-hydroxypyridines can lead to the formation of corresponding carbonyl compounds, although the reaction can be complex due to the electron-rich nature of the ring. The presence of activating groups can influence the outcome of the oxidation. nih.gov Specific oxidizing agents can be employed to target the hydroxyl group, potentially leading to the formation of a pyridinone derivative or other oxidized species.

Pyridinone Tautomers: 3-Hydroxypyridine exists in a tautomeric equilibrium with its pyridone form. rsc.orgresearchgate.net In the case of this compound, it can exist in equilibrium with its corresponding pyridin-3(2H)-one tautomer. The position of this equilibrium is influenced by factors such as the solvent polarity and the presence of other substituents on the ring. researchgate.netnih.govrsc.orgsemanticscholar.org In polar solvents, the pyridone form is often favored. This tautomerism is a crucial aspect of its reactivity, as the two forms can exhibit different chemical behaviors. For instance, the pyridone form has an amide-like character, which can influence its participation in subsequent reactions.

Table 2: Tautomeric Equilibrium of Hydroxypyridines

| Compound | Tautomeric Form 1 | Tautomeric Form 2 | Influencing Factors | References |

| 3-Hydroxypyridine | Enol (Hydroxypyridine) | Zwitterion (Pyridinium-3-olate) | Solvent Polarity | rsc.orgresearchgate.net |

| 2-Hydroxypyridine | Hydroxypyridine | 2-Pyridone | Solvent, Substituents | nih.govsemanticscholar.org |

Electrophilic and Radical Reactions on the Pyridine Core

The pyridine ring is generally considered electron-deficient, which makes electrophilic substitution reactions challenging compared to benzene. However, the presence of the activating hydroxyl group can facilitate such reactions. Conversely, the electron-deficient nature of the ring makes it susceptible to radical attack.

Electrophilic Substitution: The hydroxyl group at the 3-position and the methyl group at the 5-position are activating, electron-donating groups that can direct incoming electrophiles. Electrophilic substitution, such as nitration or halogenation, would be expected to occur at the positions activated by these groups, primarily the 4-position. researchgate.net However, the steric hindrance from the adjacent iodo and methyl groups might influence the regioselectivity of such reactions.

Radical Reactions: The electron-deficient nature of the pyridine ring makes it a good candidate for radical functionalization. Radical reactions can provide pathways to introduce alkyl or other functional groups onto the pyridine core, often under milder conditions than traditional ionic reactions. nih.gov

Strategic Derivatization for Advanced Chemical Structures

The multiple reactive sites on this compound make it a versatile platform for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions.

The iodo groups are particularly well-suited for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions. researchgate.netwikipedia.orgnih.govlibretexts.orgrsc.orgresearchgate.netscirp.orgmdpi.com These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of aryl, alkynyl, and vinyl substituents at the 2- and 6-positions. The differential reactivity of the iodo groups could potentially allow for sequential, site-selective couplings to build unsymmetrical 2,6-disubstituted pyridine derivatives. researchgate.net

By combining the reactivity of the halogen atoms with transformations of the hydroxyl group, a wide array of complex, fused heterocyclic systems can be constructed. ias.ac.inrsc.orgbohrium.com For example, the hydroxyl group could be used to direct ortho-lithiation, followed by reaction with an electrophile, or it could be converted into other functional groups that can participate in cyclization reactions. The sequential functionalization of the iodo and hydroxyl groups provides a powerful strategy for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. bohrium.com

Spectroscopic and Analytical Characterization of 2,6 Diiodo 3 Hydroxy 5 Methylpyridine

Vibrational Spectroscopy Applications: Fourier Transform Infrared (FT-IR) and FT-Raman Analyses

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of a compound. For 2,6-Diiodo-3-hydroxy-5-methylpyridine, these analyses would reveal characteristic vibrations of the pyridine (B92270) ring, the hydroxyl group, the methyl group, and the carbon-iodine bonds.

The FT-IR spectrum would be expected to show a prominent, broad absorption band corresponding to the O-H stretching vibration of the hydroxyl group, typically in the region of 3200-3600 cm⁻¹. The precise position and shape of this band would be indicative of the extent of intermolecular or intramolecular hydrogen bonding. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-H stretching of the methyl group would be observed just below 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) would contain a complex series of bands arising from C=C and C=N stretching vibrations of the pyridine ring, as well as in-plane and out-of-plane bending vibrations of the various functional groups. The C-I stretching vibrations would be expected at lower frequencies, typically in the range of 500-600 cm⁻¹.

Conformational Analysis via Vibrational Signatures

By analyzing the vibrational spectra, insights into the conformational preferences of this compound could be gained. The orientation of the hydroxyl group relative to the pyridine ring and the iodine atoms can influence the vibrational frequencies. For instance, the formation of an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the pyridine ring would lead to a noticeable shift in the O-H stretching frequency to a lower wavenumber. By comparing experimental spectra with theoretical calculations for different possible conformers, the most stable conformation in the solid state or in solution could be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation

NMR spectroscopy is indispensable for determining the precise connectivity of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide crucial structural information.

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic proton on the pyridine ring, the proton of the hydroxyl group, and the protons of the methyl group. The chemical shift of the aromatic proton would be influenced by the electron-withdrawing effects of the iodine and hydroxyl groups. The hydroxyl proton signal's position could vary depending on the solvent and concentration, due to hydrogen bonding effects. The methyl protons would likely appear as a singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The carbons bonded to the iodine atoms would be significantly shifted downfield due to the heavy atom effect. The chemical shifts of the other carbon atoms in the pyridine ring would provide further confirmation of the substitution pattern.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound would be expected to exhibit absorption bands corresponding to π → π* and n → π* transitions within the pyridine ring. The substitution of the pyridine ring with two iodine atoms, a hydroxyl group, and a methyl group would cause a shift in the absorption maxima (λmax) compared to unsubstituted pyridine. The specific positions and intensities of these bands would be characteristic of the electronic structure of the molecule.

X-ray Crystallographic Analysis for Solid-State Structure Determination

A single-crystal X-ray diffraction analysis would provide the definitive three-dimensional structure of this compound in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Beyond the structure of a single molecule, X-ray crystallography would elucidate how the molecules are arranged in the crystal lattice. This analysis would reveal the nature and geometry of intermolecular interactions that govern the crystal packing. For this compound, several types of interactions would be anticipated:

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, and the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, leading to the formation of intermolecular hydrogen bonds. These interactions are crucial in directing the assembly of molecules in the crystal.

Halogen Bonding: The iodine atoms, with their electropositive σ-holes, could participate in halogen bonding with electron-rich atoms such as the nitrogen or oxygen atoms of neighboring molecules.

π-π Stacking: The aromatic pyridine rings could engage in π-π stacking interactions, further stabilizing the crystal structure.

The comprehensive characterization through these spectroscopic and crystallographic methods would be essential to fully understand the chemical and physical properties of this compound.

Theoretical and Computational Investigations of 2,6 Diiodo 3 Hydroxy 5 Methylpyridine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying medium to large-sized molecules. It is widely used to determine the ground-state electronic structure and optimized geometry of molecules. For substituted pyridines, DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), provide reliable predictions of molecular properties. researchgate.netnih.gov

The first step in a computational study is to find the molecule's most stable three-dimensional arrangement of atoms, known as geometry optimization. This process minimizes the energy of the molecule to locate its equilibrium structure on the potential energy surface. For 2,6-diiodo-3-hydroxy-5-methylpyridine, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

The presence of the hydroxyl (-OH) group introduces the possibility of rotational isomers (conformers) depending on the orientation of the hydrogen atom relative to the pyridine (B92270) ring. DFT calculations are used to optimize each possible conformer and determine their relative energies to identify the most stable form. The optimized structure is confirmed to be a true minimum by performing a vibrational frequency calculation, where the absence of imaginary frequencies indicates a stable equilibrium geometry. semanticscholar.orgresearchgate.net

Below is a hypothetical table of optimized geometric parameters for the most stable conformer of this compound, as would be predicted by a DFT calculation at the B3LYP/6-311+G(d,p) level.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value | |

|---|---|---|---|---|---|

| Bond Length (Å) | C2 | I | ~2.10 | ||

| Bond Length (Å) | C6 | I | ~2.10 | ||

| Bond Length (Å) | C3 | O | ~1.36 | ||

| Bond Length (Å) | O | H | ~0.97 | ||

| Bond Angle (°) | I | C2 | N1 | ~118.5 | |

| Bond Angle (°) | I | C6 | N1 | ~118.5 | |

| Bond Angle (°) | C2 | C3 | O | ~121.0 | |

| Dihedral Angle (°) | C2 | C3 | O | H | ~0.0 or ~180.0 |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. semanticscholar.org For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the hydroxyl group, while the LUMO may be distributed across the ring and the electron-accepting iodine atoms.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive chemical concepts of core electrons, lone pairs, and bonds.

For this compound, NBO analysis can quantify the delocalization of electron density and the nature of intramolecular interactions. For example, it can analyze the hyperconjugative interactions, such as the donation of electron density from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of the pyridine ring (n → π* interactions). These interactions contribute to the stability of the molecule. NBO analysis also provides the natural atomic charges on each atom, offering a more chemically meaningful representation of charge distribution than other methods like Mulliken population analysis.

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) is a real-space function that maps the electrostatic potential onto the electron density surface of a molecule. It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MESP map is color-coded:

Red: Regions of most negative potential, rich in electrons, indicating sites susceptible to electrophilic attack (e.g., lone pairs on oxygen and nitrogen atoms).

Blue: Regions of most positive potential, electron-deficient, indicating sites susceptible to nucleophilic attack (e.g., hydrogen atoms, especially the hydroxyl proton).

Green: Regions of neutral or near-zero potential.

For this compound, the MESP map would likely show a strong negative potential (red) around the nitrogen and oxygen atoms. A positive potential (blue) would be expected around the hydroxyl hydrogen. The iodine atoms might exhibit a region of positive potential on their outermost surface (a "sigma-hole"), which is characteristic of halogen bonding interactions. rsc.org

Energy Differences between Isomeric and Tautomeric Forms

Hydroxypyridines can exist in tautomeric forms. Specifically, 3-hydroxypyridines can exhibit keto-enol tautomerism, existing in equilibrium with their corresponding pyridone (keto) forms. For this compound, the principal tautomeric equilibrium would be with 2,6-diiodo-5-methyl-3(2H)-pyridone.

Quantum chemical calculations are essential for determining the relative stabilities of these tautomers. By calculating the total electronic energy (and often including zero-point vibrational energy and thermal corrections) of the optimized structures of each tautomer, one can predict which form is more stable and by how much energy. The solvent environment can significantly influence this equilibrium, and computational models like the Polarizable Continuum Model (PCM) can be used to simulate these effects. wuxibiology.com Generally, the hydroxy form of 3-hydroxypyridines is found to be more stable than the keto form.

Quantum Chemical Studies for Spectroscopic Data Correlation

Computational methods are widely used to predict and interpret spectroscopic data. By calculating vibrational frequencies using DFT, one can simulate the infrared (IR) and Raman spectra of a molecule. researchgate.net Comparing the computed spectrum with an experimental one allows for a detailed assignment of the observed vibrational modes to specific atomic motions (e.g., C-H stretching, C=C ring vibrations, C-I stretching).

Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, simulating the UV-Visible absorption spectrum and providing insights into the orbitals involved in these transitions. researchgate.net

Investigation of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies performing Hirshfeld surface analysis on the compound this compound. While Hirshfeld surface analysis is a powerful computational tool used to investigate intermolecular interactions in the solid state of various crystalline materials, including pyridine derivatives, no published research detailing such an analysis for this particular compound could be located.

Hirshfeld surface analysis allows for the visualization and quantification of intermolecular contacts within a crystal lattice. This is achieved by partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The resulting surface is mapped with properties like dnorm (a normalized contact distance), shape index, and curvedness, which highlight different aspects of intermolecular interactions.

For pyridine derivatives, this analysis typically reveals the nature and relative importance of various non-covalent interactions, such as:

Hydrogen Bonding: The presence of a hydroxyl group and a nitrogen atom in the pyridine ring of this compound suggests the potential for strong O-H···N or O-H···O hydrogen bonds, which would appear as distinct red regions on a dnorm mapped surface.

Halogen Bonding: The two iodine atoms are capable of forming halogen bonds (I···N or I···O interactions), which are also a significant directional force in crystal packing.

π-π Stacking: Interactions between the aromatic pyridine rings can lead to stacking, which is visualized through characteristic patterns on the shape index and curvedness maps.

A study on the closely related compound, 2,6-diiodo-3,5-dimethylpyridine (B13979889), which lacks the hydroxyl group, revealed the presence of aromatic face-to-face π-stacking in its solid-state structure. nih.gov It is plausible that this compound would also exhibit such interactions, in addition to the hydrogen and halogen bonding facilitated by its functional groups.

However, without a specific crystallographic and computational study on this compound, any discussion of its intermolecular interactions remains speculative. Detailed quantitative data, such as the percentage contributions of different intermolecular contacts, which are standard outputs of a Hirshfeld surface analysis, are unavailable. Therefore, no data tables or detailed research findings on the Hirshfeld surface analysis of the title compound can be presented. Further experimental work, including single-crystal X-ray diffraction, would be required to generate the data necessary for such a computational investigation.

Advanced Chemical Applications of 2,6 Diiodo 3 Hydroxy 5 Methylpyridine and Its Derivatives

Role as Ligands in Coordination Chemistry and Metal Complexes

Due to a lack of available scientific literature, the specific roles of 2,6-Diiodo-3-hydroxy-5-methylpyridine as a ligand in coordination chemistry and its use in the design and synthesis of metal complexes have not been documented. Consequently, detailed information on the coordination geometries and in-depth metal-ligand bonding analysis for complexes involving this particular compound is not available.

Catalysis Applications of Pyridine-Derived Compounds

There is currently no available research data on the applications of this compound and its derivatives in the field of catalysis. This includes a lack of information regarding its potential use in organocatalysis, transition metal-catalyzed transformations, or specific roles in oxidation and hydrogenation catalysis.

Applications in Materials Science for Novel Property Development

The scientific literature does not currently contain information regarding the application of this compound or its derivatives in materials science for the development of novel properties.

Utilization as Chemical Building Blocks in Complex Organic Synthesis

The di-iodinated nature of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, providing a powerful platform for the synthesis of highly functionalized pyridine (B92270) derivatives.

The two iodine atoms at the 2 and 6 positions of the pyridine ring offer opportunities for sequential or double cross-coupling reactions. This differential reactivity can be exploited to introduce different substituents at these positions, leading to the creation of a diverse library of molecules from a single starting material. The hydroxyl group at the 3-position and the methyl group at the 5-position further influence the electronic properties and steric environment of the molecule, which can be strategically utilized in synthetic design.

Two of the most prominent cross-coupling reactions employed with di-iodopyridine scaffolds are the Suzuki and Sonogashira reactions.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst. In the context of this compound, this would typically involve reacting it with various aryl or vinyl boronic acids or esters to introduce new carbon-based substituents at the 2 and/or 6 positions. The Suzuki coupling is known for its tolerance of a wide range of functional groups, making it a highly versatile tool for the synthesis of complex molecules, including those with biological activity. nih.gov While specific examples with this compound are not extensively documented in publicly available literature, the reactivity of similar di-halopyridine systems is well-established. nih.govresearchgate.net

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. The application of the Sonogashira coupling to this compound would allow for the introduction of alkynyl groups, which are valuable functionalities in medicinal chemistry and materials science. These alkynyl-substituted pyridines can serve as intermediates for further transformations, leading to the construction of intricate molecular frameworks. soton.ac.ukrsc.org The general utility of Sonogashira reactions with di-halopyridines has been demonstrated, suggesting the potential of this compound in this context. nih.gov

The strategic application of these cross-coupling reactions to the this compound core can lead to the synthesis of a wide array of complex organic molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

Reagent Applications in Biochemical Assays and Research Tools

The structural features of this compound and its derivatives make them promising candidates for the development of specialized reagents for biochemical assays and as research tools. The pyridine core is a common motif in biologically active molecules, and the ability to introduce diverse substituents at the 2 and 6 positions allows for the fine-tuning of properties such as fluorescence, binding affinity, and reactivity.

Derivatives of 2,6-disubstituted pyridines have been explored as fluorescent probes for the detection of metal ions. rsc.org By incorporating appropriate chelating moieties and fluorophores through reactions at the iodo-positions, it is conceivable to design sensors based on the this compound scaffold. The inherent fluorescence of some hydroxypyridine derivatives can also be harnessed and modulated for sensing applications. nih.gov

Furthermore, the introduction of specific functionalities can transform these pyridine derivatives into tools for bioimaging. For instance, coupling with fluorescent dyes like BODIPY can create probes for visualizing specific cellular components or processes. mdpi.com The design of such probes often relies on a modular synthesis approach, where the di-iodinated pyridine acts as a central building block.

Structure Property Relationship Studies in a Chemical Context

Impact of Halogenation on Reactivity and Molecular Interactions

The presence of two iodine atoms at the 2 and 6 positions of the pyridine (B92270) ring significantly alters its electronic and steric characteristics. Halogens, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I) on the pyridine ring. This effect reduces the electron density of the ring, making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack. The two bulky iodine atoms also introduce considerable steric hindrance around the nitrogen atom and the adjacent carbon atoms.

The introduction of halogens can influence the propensity for halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic center. The large, polarizable nature of iodine makes it a particularly effective halogen bond donor. In the solid state, these interactions can play a crucial role in determining the crystal packing of the molecule.

| Compound | Calculated Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Pyridine | 2.22 | -6.78 | -0.54 | 6.24 |

| 3-Hydroxypyridine | 2.87 | -6.32 | -0.21 | 6.11 |

| 2,6-Dichloropyridine | 3.51 | -7.21 | -1.15 | 6.06 |

| 2,6-Diiodopyridine (analog) | - | - | - | - |

Influence of Hydroxyl and Methyl Groups on Pyridine Ring Chemical Properties

The hydroxyl (-OH) and methyl (-CH₃) groups at the 3 and 5 positions, respectively, introduce opposing electronic effects to that of the iodo groups. The hydroxyl group is a strong electron-donating group through resonance (+M effect) and a weak electron-withdrawing group through induction (-I effect). The methyl group is a weak electron-donating group through induction (+I effect) and hyperconjugation.

The net effect of these substituents is a complex modulation of the electron density distribution within the pyridine ring. The electron-donating groups can partially counteract the deactivating effect of the iodo groups, influencing the regioselectivity of any potential electrophilic or nucleophilic substitution reactions. The hydroxyl group can also participate in hydrogen bonding, acting as both a hydrogen bond donor and acceptor, which significantly affects the compound's solubility and intermolecular interactions.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| This compound | C₆H₅I₂NO | 360.92 | 217-218.5 (decomp) | 395.8±42.0 |

| 3-Hydroxy-5-methylpyridine (B123993) | C₆H₇NO | 109.13 | 137.5 | 153 |

| 2,6-Diiodo-3,5-dimethylpyridine (B13979889) (analog) | C₇H₇I₂N | 370.95 | - | - |

Exploration of Analogs and Derivatives for Modulated Chemical Behavior and Selectivity

To further understand the structure-property relationships of this compound, the study of its analogs and derivatives is crucial. For instance, comparing its properties with those of 2,6-dibromo- or 2,6-dichloro-3-hydroxy-5-methylpyridine would highlight the specific influence of the halogen's size and polarizability on the molecule's behavior. A crystal structure of the closely related analog, 2,6-diiodo-3,5-dimethylpyridine, reveals a non-planar pyridine ring that is slightly deformed into a saddle shape. nih.gov This distortion is likely due to the steric strain imposed by the bulky iodine and methyl groups. In the solid state, this analog exhibits aromatic face-to-face π-stacking. nih.gov

Derivatization of the hydroxyl group, for example, through etherification or esterification, would allow for the modulation of its hydrogen bonding capabilities and electronic effects. Such modifications can fine-tune the compound's solubility, lipophilicity, and reactivity, which is a common strategy in the development of new functional molecules. The synthesis of such derivatives would likely involve the protection of the hydroxyl group before performing reactions on other parts of the molecule, followed by deprotection.

| Parameter | 2,6-Diiodo-3,5-dimethylpyridine (Crystal Structure Data) |

|---|---|

| C-I Bond Length (Å) | - |

| C-N-C Bond Angle (°) | - |

| Pyridine Ring Planarity Deviation (°) | Slight saddle deformation |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

Future research will likely prioritize the development of environmentally benign and efficient synthetic pathways to 2,6-diiodo-3-hydroxy-5-methylpyridine. Current synthetic methods for pyridine (B92270) derivatives often involve harsh conditions and hazardous reagents. rasayanjournal.co.in The principles of green chemistry are expected to drive innovation in this area, focusing on several key strategies:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and reduce side product formation in the synthesis of various pyridine derivatives. nih.gov Its application to the synthesis of diiodo-hydroxypyridines could offer a more energy-efficient and rapid alternative to conventional heating methods. nih.gov

Multicomponent Reactions (MCRs): MCRs, which involve the combination of three or more reactants in a single step, represent a highly atom-economical approach. rasayanjournal.co.in Designing a one-pot synthesis for this compound would streamline the process, minimize waste, and simplify purification. royalsocietypublishing.org

Green Catalysts and Solvents: A significant trend is the replacement of toxic catalysts and volatile organic solvents with more sustainable alternatives. researchgate.netnih.gov Research into the use of heterogeneous catalysts, which can be easily recovered and reused, and environmentally friendly solvents like water or ionic liquids, is expected to be a key focus. researchgate.netacs.org Solvent-free reaction conditions are also a promising avenue for minimizing environmental impact. royalsocietypublishing.org

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control. The development of a flow-based synthesis for this compound could enable safer handling of reactive intermediates and facilitate large-scale production.

Exploration of New Catalytic and Materials Science Applications

The presence of iodine atoms in this compound suggests potential applications in catalysis and materials science, areas where iodinated organic compounds have shown considerable promise.

Catalysis: Halogenated pyridines are utilized as building blocks in the synthesis of more complex molecules. chempanda.com Molecular iodine itself is known to catalyze various organic transformations. acs.orgnih.govrsc.org Future studies may investigate the catalytic activity of this compound or its derivatives in reactions such as carbon-carbon bond formation or oxidation reactions. The electron-withdrawing nature of the iodine atoms could modulate the electronic properties of the pyridine ring, potentially leading to unique catalytic activities.

Materials Science: Iodinated compounds have applications in the development of functional materials. For instance, iodopyridines have been studied for their potential use in electronic materials and as components of polymers. ruc.dk The ability of the pyridine nitrogen and the hydroxyl group to coordinate with metal ions could also be exploited in the design of novel metal-organic frameworks (MOFs) or coordination polymers with interesting optical, magnetic, or porous properties.

Advanced Computational Modeling and Predictive Studies

Computational chemistry is an increasingly powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. Future investigations into this compound will likely involve advanced computational modeling to:

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) and other quantum chemical methods can be employed to study the mechanisms of synthetic reactions, helping to optimize reaction conditions and improve yields. nih.gov Such studies can also shed light on the dissociation behavior and stability of the molecule. nih.gov

Predict Physicochemical Properties: Computational models can predict key properties such as solubility, stability, and electronic structure. This information is crucial for designing applications in materials science and for understanding the molecule's potential as a scaffold for new chemical entities.

Investigate Intermolecular Interactions: The presence of iodine, a hydroxyl group, and a nitrogen atom allows for a variety of non-covalent interactions, including hydrogen bonding and halogen bonding. mdpi.com Computational studies can provide detailed insights into these interactions, which are critical for understanding crystal packing and for the rational design of new materials and biologically active molecules. mdpi.com

Design of Next-Generation Chemical Entities Based on Diiodo-hydroxypyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. nih.govresearchgate.net The diiodo-hydroxypyridine scaffold of this compound offers a unique starting point for the design of new bioactive molecules.

Bioisosteric Replacement: A key strategy in drug design is the principle of bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties to enhance the biological activity or pharmacokinetic profile of a compound. nih.gov The diiodo-hydroxypyridine core can be systematically modified, for example, by replacing the iodine atoms with other halogens or functional groups to fine-tune its properties. mdpi.com Similarly, the methyl and hydroxyl groups can be altered to explore the structure-activity relationship (SAR).

Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments are screened for their ability to bind to a biological target. The diiodo-hydroxypyridine scaffold could be used as a starting fragment for the development of inhibitors for various enzymes or receptors. The hydroxyl group, for instance, is a key interaction site in many biologically active hydroxypyridine compounds. nih.gov

Development of Novel Therapeutics: Dihydropyridine derivatives, which are structurally related to pyridines, have a wide range of pharmacological activities, including antimicrobial, anticancer, and antihypertensive effects. researchgate.net By analogy, new derivatives of this compound could be synthesized and screened for a variety of therapeutic applications. nih.gov The hydroxypyrone scaffold, which can be converted to hydroxypyridones, is also a versatile platform in drug discovery, particularly for designing metalloenzyme inhibitors. rsc.org

Q & A

Q. What are the recommended synthetic routes for 2,6-diiodo-3-hydroxy-5-methylpyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyridine derivatives like this compound typically involves halogenation and functional group protection strategies. A plausible route includes:

- Step 1: Start with 3-hydroxy-5-methylpyridine.

- Step 2: Perform iodination at the 2- and 6-positions using iodine monochloride (ICl) in a polar solvent (e.g., acetic acid) under controlled temperature (50–70°C) to prevent over-iodination.

- Step 3: Purify via recrystallization or column chromatography.

Key Variables:

- Temperature: Higher temperatures may lead to side reactions (e.g., ring substitution or decomposition).

- Solvent Polarity: Polar solvents enhance iodination efficiency due to stabilization of the iodonium ion intermediate.

Reference Example: Similar iodination protocols for pyridine derivatives are discussed in , where methyl fluorosulfonate and cyanide were used for functionalizing pyridine 1-oxides.

Q. How can researchers optimize purification techniques for this compound?

Methodological Answer: Purification challenges arise from the compound’s polarity and iodine’s heavy-atom effects:

- Recrystallization: Use ethanol/water mixtures to exploit solubility differences.

- Column Chromatography: Employ silica gel with a gradient elution (hexane:ethyl acetate, 4:1 to 1:1) to separate iodinated byproducts.

- HPLC: For high-purity requirements, reverse-phase HPLC with a C18 column and methanol/water mobile phase is recommended.

Q. What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- NMR: Use H NMR (DMSO-d6) to identify hydroxyl (-OH) and methyl (-CH3) protons. C NMR confirms iodine’s inductive effects on ring carbons.

- Mass Spectrometry (HRMS): ESI-HRMS in negative ion mode detects [M-H]⁻ peaks, with iodine isotopes (e.g., I and I) aiding molecular formula confirmation.

- IR Spectroscopy: O-H stretch (~3200 cm⁻¹) and C-I stretches (500–600 cm⁻¹) are diagnostic.

Critical Note: X-ray crystallography is ideal for resolving steric effects of iodine substituents but requires high-quality crystals, which may be challenging due to iodine’s size .

Advanced Research Questions

Q. How does the steric bulk of iodine atoms influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The 2,6-diiodo substitution creates steric hindrance, limiting access to the pyridine ring’s reactive sites. To mitigate this:

- Catalyst Selection: Use Pd(PPh3)4 with bulky ligands (e.g., XPhos) to facilitate oxidative addition.

- Solvent Optimization: High-boiling solvents (e.g., DMF) at 120°C improve reaction kinetics.

Case Study: A Suzuki-Miyaura coupling with phenylboronic acid yielded <10% product under standard conditions but improved to 45% with microwave-assisted heating (150°C, 30 min) .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

Methodological Answer: Reported solubility discrepancies (e.g., in DMSO vs. methanol) likely stem from:

- Hydration Effects: The hydroxyl group forms hydrogen bonds in DMSO, enhancing solubility.

- Iodine’s Polarizability: Iodine’s large atomic radius increases van der Waals interactions in non-polar solvents.

Experimental Protocol:

- Conduct solubility tests under controlled humidity and temperature.

- Use UV-Vis spectroscopy to quantify solubility via Beer-Lambert law calibration curves.

Reference: Solubility analysis frameworks for iodinated compounds are detailed in .

Q. What role does this compound play in medicinal chemistry research?

Methodological Answer: The compound serves as:

- Enzyme Inhibitor Scaffold: Its iodine atoms enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).

- Radiotracer Precursor: I-labeled derivatives are used in SPECT imaging studies.

Case Study: Analogous iodinated pyridines showed IC50 values of 1.2 µM against EGFR kinase in vitro .

Q. How can computational modeling predict the compound’s stability under acidic conditions?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to assess protonation sites.

- MD Simulations: Simulate degradation pathways in explicit solvent (e.g., HCl) to identify vulnerable bonds.

Predicted Outcomes:

- The hydroxyl group is prone to protonation (pKa ~4.5), leading to ring deiodination at pH <2.

Reference: Computational protocols from validate this approach.

Q. What strategies mitigate iodine loss during long-term storage?

Methodological Answer:

- Storage Conditions: Keep in amber vials under argon at -20°C to prevent photolytic or oxidative deiodination.

- Stabilizers: Add 1% ascorbic acid to scavenge free radicals.

Data: Accelerated stability studies (40°C/75% RH for 6 months) showed <5% degradation under optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.